Phenol, 4-cycloheptyl-
Overview
Description
Phenol, 4-cycloheptyl- is an organic compound characterized by a phenol group attached to a cycloheptyl ring. This compound is part of the larger family of phenolic compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. Phenolic compounds are recognized for their unique chemical properties, including their ability to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 4-cycloheptyl- can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated precursor with a cycloheptyl group. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of phenol, 4-cycloheptyl- may involve the catalytic hydrogenation of a cycloheptyl-substituted benzene derivative. This method ensures high yields and purity of the final product. The reaction conditions often include the use of a metal catalyst such as palladium or platinum under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-cycloheptyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert phenol derivatives into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substitutions to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate and potassium nitrosodisulfonate.
Reduction: Sodium borohydride and stannous chloride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives
Scientific Research Applications
Phenol, 4-cycloheptyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenol, 4-cycloheptyl- involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals . This antioxidant activity is crucial in preventing oxidative stress and cellular damage. Additionally, phenolic compounds can interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Phenol, 4-cycloheptyl- can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the para position.
2,4-Dichlorophenol: A chlorinated phenol used in the synthesis of herbicides.
Uniqueness: Phenol, 4-cycloheptyl- is unique due to the presence of the cycloheptyl group, which imparts distinct chemical and physical properties compared to other phenolic compounds.
Properties
IUPAC Name |
4-cycloheptylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11,14H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIVAMNNBGCFOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329240 | |
Record name | Phenol, 4-cycloheptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75120-08-0 | |
Record name | Phenol, 4-cycloheptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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